Antifungal agent 43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H26N4Se2 |

|---|---|

Molecular Weight |

528.4 g/mol |

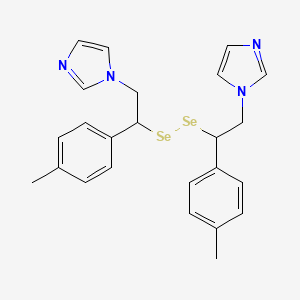

IUPAC Name |

1-[2-[[2-imidazol-1-yl-1-(4-methylphenyl)ethyl]diselanyl]-2-(4-methylphenyl)ethyl]imidazole |

InChI |

InChI=1S/C24H26N4Se2/c1-19-3-7-21(8-4-19)23(15-27-13-11-25-17-27)29-30-24(16-28-14-12-26-18-28)22-9-5-20(2)6-10-22/h3-14,17-18,23-24H,15-16H2,1-2H3 |

InChI Key |

RWVYKGJWKKMOJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Antifungal Agent 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Antifungal Agent 43, also identified as compound B05. This novel selenium-containing azole derivative has demonstrated significant antifungal activity, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This document details the agent's quantitative antifungal efficacy, its inhibitory effects on biofilm formation, and its cytotoxicity profile. Furthermore, it provides detailed experimental protocols for its synthesis and key biological assays, along with visualizations of the relevant biological pathway and experimental workflows to support further research and development in the field of antifungal drug discovery.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred the search for novel antifungal agents with alternative mechanisms of action or improved efficacy against resistant strains. This compound (compound B05) is a novel selenium-containing azole derivative that has been identified as a potent inhibitor of fungal growth.[1] This agent targets CYP51, a crucial enzyme in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[2] This document serves as a technical guide for researchers and professionals involved in drug development, providing detailed information on the synthesis and biological characterization of this promising antifungal candidate.

Data Presentation

The antifungal activity and cytotoxicity of this compound (B05) have been quantitatively assessed against a panel of fungal strains and human cancer cell lines. The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (B05) against Various Fungal Strains [1]

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (sc5314) | 1 |

| Candida zeylanoides | 1 |

| Candida albicans | 4 |

| Candida parapsilosis | 4 |

| Candida glabrata | 8 |

| Candida krusei | 8 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound (B05) against Azole-Resistant Strains [1]

| Fungal Strain | MIC (μg/mL) |

| Strain CaR | 2 |

| Strain 632 | 4 |

| Strain 901 | 4 |

| Strain 904 | 4 |

| Strain 17# | 32 |

Table 3: Cytotoxicity (IC50) of this compound (B05) against Human Cancer Cell Lines [1]

| Cell Line | IC50 (μM) |

| MDA-MB-231 (Breast Cancer) | 5.04 |

| PC-3 (Prostate Cancer) | 7.43 |

| HL-60 (Leukemia) | 14.74 |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, as an azole derivative, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol, a precursor to ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth and cell death.

Figure 1: Simplified signaling pathway of the ergosterol biosynthesis and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key biological assays of this compound.

Synthesis of this compound (Compound B05)

The synthesis of this compound is a multi-step process that involves the preparation of key intermediates. The general synthetic scheme is outlined below, followed by a detailed protocol.

Figure 2: High-level workflow for the synthesis of this compound.

Detailed Protocol:

-

Step 1: Synthesis of 1-(2-(2,4-dichlorophenyl)-2-oxoethyl)-1H-imidazole. This intermediate is synthesized by reacting 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one with imidazole in a suitable solvent such as acetonitrile in the presence of a base like potassium carbonate. The reaction mixture is typically stirred at room temperature for several hours.

-

Step 2: Synthesis of the diselenide intermediate. A substituted benzyl bromide is reacted with selenium powder and a reducing agent like sodium borohydride in a solvent mixture such as ethanol and water. This reaction forms the corresponding diselenide.

-

Step 3: Synthesis of this compound (B05). The imidazole intermediate from Step 1 is reacted with the diselenide intermediate from Step 2 in the presence of a reducing agent and a suitable solvent. The reaction is typically carried out under an inert atmosphere and may require heating.

-

Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The purity of the final compound is confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: The structure of this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Fungal Strains and Media: Fungal strains are cultured on Sabouraud Dextrose Agar (SDA) plates. A fungal suspension is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is then further diluted in RPMI-1640 medium.

-

Drug Dilution: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The final inoculum concentration in each well should be approximately 0.5-2.5 x 10³ CFU/mL. The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control well, as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Biofilm Formation Inhibition Assay

The ability of this compound to inhibit the formation of Candida albicans biofilms is assessed using a crystal violet (CV) or XTT reduction assay.

Figure 4: Workflow for the biofilm formation inhibition assay.

Detailed Protocol (XTT Assay):

-

Biofilm Formation: C. albicans cells are grown overnight in a suitable broth. The cell suspension is then diluted in fresh medium and added to the wells of a 96-well plate. Various concentrations of this compound are added to the wells. The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Washing: After incubation, the medium is carefully aspirated, and the wells are washed with phosphate-buffered saline (PBS) to remove any non-adherent cells.

-

XTT Assay: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is prepared and added to each well. The plate is incubated in the dark at 37°C for a specified period (e.g., 2-4 hours). Metabolically active cells within the biofilm will reduce the XTT to a formazan product, resulting in a color change.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.[3][4]

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against human cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6]

Detailed Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PC-3, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Quantification: A solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound (compound B05) represents a promising new lead in the development of novel antifungal therapies. Its potent activity against a range of fungal pathogens, including azole-resistant strains, coupled with its defined mechanism of action targeting CYP51, makes it a compelling candidate for further investigation. The detailed synthetic and experimental protocols provided in this whitepaper are intended to facilitate these future research and development efforts. Further studies, including in vivo efficacy and comprehensive toxicological profiling, are warranted to fully elucidate the therapeutic potential of this novel selenium-containing azole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Antifungal Agent 43 (Compound B05): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with potent antifungal properties. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and mechanism of action. The information presented herein is synthesized from the primary literature, focusing on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, mycology, and drug development.

Chemical Structure and Properties

This compound is a diselenide derivative belonging to the azole class of antifungal compounds. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₆N₄Se₂ | [1] |

| Molecular Weight | 528.41 g/mol | [1] |

| Chemical Class | Selenium-containing azole | |

| Synonyms | Compound B05 | [1] |

(A 2D chemical structure diagram of this compound would be included here, sourced from the primary publication: Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.)

Biological Activity

This compound has demonstrated significant in vitro activity against a range of fungal pathogens, including both fluconazole-susceptible and -resistant strains of Candida species. Furthermore, it exhibits low cytotoxicity against human cancer cell lines, suggesting a favorable preliminary safety profile.

Antifungal Susceptibility

The minimum inhibitory concentrations (MICs) of this compound against various fungal strains are presented in Table 2.

| Fungal Strain | MIC (μg/mL) | Reference |

| C. albicans (sc5314) | 1 | [1] |

| C. zeylanoides | 1 | [1] |

| C. albicans | 4 | [1] |

| C. parapsilosis | 4 | [1] |

| C. glabrata | 8 | [1] |

| C. krusei | 8 | [1] |

| Azole-resistant C. albicans (CaR) | 2 | [1] |

| Azole-resistant C. albicans (strain 632) | 4 | [1] |

| Azole-resistant C. albicans (strain 901) | 4 | [1] |

| Azole-resistant C. albicans (strain 904) | 4 | [1] |

| Azole-resistant C. albicans (strain 17#) | 32 | [1] |

Cytotoxicity

The half-maximal inhibitory concentrations (IC50) of this compound against human cancer cell lines are detailed in Table 3.

| Cell Line | IC50 (μM) | Reference |

| MDA-MB-231 (Breast Cancer) | 5.04 | [1] |

| PC-3 (Prostate Cancer) | 7.43 | [1] |

| HL-60 (Leukemia) | 14.74 | [1] |

Mechanism of Action

The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] this compound, as a selenium-containing azole derivative, is believed to share this mechanism. Additionally, it has been shown to inhibit the formation of fungal biofilms.[1]

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of this compound (Compound B05)

(A detailed, step-by-step synthesis protocol for compound B05 would be included here, as described in Xu H, et al. Eur J Med Chem. 2022 Aug 28;243:114707.)

Antifungal Susceptibility Testing

The in vitro antifungal activity of agent 43 was likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4]

Protocol:

-

Inoculum Preparation: Fungal isolates are grown on Sabouraud Dextrose Agar (SDA) plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This is further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a growth control.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation can be quantified using a crystal violet or XTT reduction assay.

Crystal Violet Assay Protocol:

-

Biofilm Formation: Fungal cell suspensions are added to the wells of a 96-well plate and incubated to allow for biofilm formation.

-

Washing: Non-adherent cells are removed by washing the wells with phosphate-buffered saline (PBS).

-

Staining: The biofilms are stained with a 0.1% crystal violet solution.

-

Washing: Excess stain is removed by washing with water.

-

Destaining: The bound crystal violet is solubilized with an appropriate solvent (e.g., 95% ethanol).

-

Quantification: The absorbance of the destained solution is measured spectrophotometrically, which correlates with the biofilm mass.

XTT Reduction Assay Protocol:

-

Biofilm Formation: Biofilms are grown in a 96-well plate as described above.

-

Washing: Non-adherent cells are removed with PBS.

-

XTT Labeling: An XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, in combination with an electron-coupling agent such as menadione, is added to each well.

-

Incubation: The plate is incubated in the dark to allow for the metabolic conversion of XTT to a formazan product by viable cells.

-

Quantification: The absorbance of the formazan product is measured spectrophotometrically, which is proportional to the number of metabolically active cells in the biofilm.[5][6][7][8][9]

Cytotoxicity Assay

The cytotoxicity of this compound against human cancer cell lines is commonly assessed using the MTT assay.[10][11][12][13]

Protocol:

-

Cell Seeding: Human cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured spectrophotometrically. The IC50 value is calculated as the drug concentration that reduces cell viability by 50%.

Experimental and Logical Workflows

Caption: General Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound (compound B05) is a promising new antifungal candidate with potent activity against a variety of fungal pathogens, including drug-resistant strains. Its mechanism of action, believed to be the inhibition of CYP51 and biofilm formation, is consistent with the established pharmacology of azole antifungals. The low in vitro cytotoxicity suggests a potential for a good therapeutic window. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel selenium-containing azole.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. researchgate.net [researchgate.net]

- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. scielo.br [scielo.br]

- 9. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

An In-depth Technical Guide on the Mechanism of Action of Selenium-Containing Azole Antifungals

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of selenium-containing azole antifungals, an emerging class of compounds with potent activity against pathogenic fungi, including azole-resistant strains. The guide details their primary molecular target, the unique role of the selenium atom in enhancing efficacy, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for all azole antifungals, including their selenium-containing counterparts, is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2]

The inhibition occurs at a specific, critical step in the ergosterol biosynthesis pathway, which is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[4][5]

Selenium-containing azoles, like conventional azoles, act as potent inhibitors of CYP51. The azole moiety (typically a triazole or imidazole ring) of the molecule binds to the heme iron atom at the active site of the CYP51 enzyme.[6] This interaction prevents the enzyme from binding its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.[7] The consequence of this inhibition is twofold:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.[8]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to a buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane structure and function.[7][9]

This disruption ultimately leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[3]

The Specific Role of Selenium: Enhancing Antifungal Potency

The incorporation of a selenium atom into the azole structure is a key innovation based on the principle of bioisosterism, where selenium replaces an oxygen or sulfur atom.[2] This substitution significantly enhances the antifungal properties of the molecule through several mechanisms.

2.1 Enhanced CYP51 Inhibition The primary role of the selenium atom is to improve the compound's interaction with the fungal CYP51 enzyme. Molecular docking studies suggest that selenium-containing side chains can exploit a narrow hydrophobic cleft within the enzyme's active site more effectively than traditional azoles like fluconazole.[10][11] The introduction of selenium can:

-

Increase Molecular Flexibility: This allows the compound to adopt an optimal conformation for binding within the active site.[12]

-

Improve Binding Affinity: The selenium atom can form stronger interactions with amino acid residues in the hydrophobic channel of the enzyme, leading to more potent inhibition.[11]

-

Overcome Resistance: By binding more tightly and potentially in a different orientation, selenium-azoles can be effective against fungal strains that have developed resistance to conventional azoles through mutations in the CYP51 gene.[2]

2.2 Induction of Oxidative Stress Beyond direct enzyme inhibition, some selenium compounds are known to induce oxidative stress by generating reactive oxygen species (ROS).[13][14] While the primary mechanism for selenium-azoles is CYP51 inhibition, a secondary pro-oxidative effect within the fungal cell cannot be ruled out. This dual-action mechanism could contribute to their potent fungicidal activity. The generation of ROS can lead to widespread damage of essential cellular components, including DNA, lipids, and proteins, ultimately triggering apoptosis or programmed cell death.[13]

Data Presentation: In Vitro Antifungal Activity

The potency of selenium-containing azole derivatives has been demonstrated through extensive in vitro testing. The following tables summarize Minimum Inhibitory Concentration (MIC) data for representative compounds against various pathogenic fungal strains, including those resistant to fluconazole (FCZ-R).

Table 1: MIC (µg/mL) of Selenium-Containing Miconazole Analogues

| Compound | C. albicans 5314 | C. albicans (FCZ-R) | C. glabrata | C. parapsilosis | C. krusei |

|---|---|---|---|---|---|

| A03 [2][3] | 0.01 | 0.25 - 2.0 | >64 | 0.03 | 0.5 |

| B17 [3] | 0.02 | 0.25 - 4.0 | 4.0 | 0.03 | 0.5 |

| Miconazole | 0.03 | 1.0 - >64 | 0.5 | 0.03 | 0.25 |

| Fluconazole | 0.25 | >64 | 8.0 | 0.5 | 16 |

(Data extracted from multiple studies for comparison)[2][3]

Table 2: MIC (µg/mL) of Diselenide and Selenide Azole Derivatives

| Compound | C. albicans SC5314 | C. albicans 901 (FCZ-R) | C. glabrata 54 | C. parapsilosis 2 | C. krusei 1 |

|---|---|---|---|---|---|

| B01 (Diselenide) [10] | 0.125 | 2 | 1 | 0.06 | 0.5 |

| B11 (Selenide) [3] | 0.03 | 1 | 4 | 0.06 | 0.5 |

| Fluconazole [10] | 0.25 | >64 | 8 | 0.5 | 16 |

(Data extracted from multiple studies for comparison)[3][10]

Experimental Protocols

The characterization of selenium-containing azole antifungals involves a standardized set of in vitro and in vivo experiments.

4.1 Antifungal Susceptibility Testing (Broth Microdilution) This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Preparation: Fungal strains are cultured on appropriate agar plates. A stock solution of the test compound is prepared, typically in DMSO.

-

Inoculum: A standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) is prepared in RPMI-1640 medium.

-

Microdilution: The test compound is serially diluted in a 96-well microtiter plate. The fungal inoculum is added to each well.

-

Incubation: Plates are incubated at 35-37°C for 24-48 hours.[15]

-

Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50%) compared to a drug-free control. This is often performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]

4.2 Ergosterol Biosynthesis Inhibition Assay This assay quantifies the reduction in cellular ergosterol content.

-

Treatment: Fungal cells are grown to mid-log phase and then treated with various concentrations of the test compound for several hours.

-

Sterol Extraction: Cells are harvested, and total sterols are extracted using a saponification method with alcoholic potassium hydroxide, followed by extraction with n-heptane.

-

Quantification: The extracted sterols are analyzed by spectrophotometry (scanning from 240 to 300 nm) or by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analysis: The amount of ergosterol in treated cells is compared to that in untreated controls to determine the percentage of inhibition.[17]

4.3 Molecular Docking Studies Computational simulations are used to predict the binding mode of the compounds with the target enzyme.

-

Preparation: The 3D crystal structure of the target enzyme (e.g., C. albicans CYP51) is obtained from a protein data bank. The structure of the selenium-azole compound is built and optimized using molecular modeling software.

-

Docking: The compound (ligand) is docked into the active site of the enzyme (receptor) using software like AutoDock or Glide. The program calculates the most favorable binding poses and estimates the binding affinity (docking score).

-

Analysis: The resulting poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's amino acid residues, providing insight into the structural basis of inhibition.[2][10]

4.4 In Vivo Efficacy (Murine Model of Systemic Infection) This protocol assesses the therapeutic potential of the compounds in a living organism.

-

Infection: Immunocompetent or immunocompromised mice are infected systemically (e.g., via tail vein injection) with a lethal dose of a pathogenic fungus, such as Candida albicans.[10]

-

Treatment: At a set time post-infection, groups of mice are treated with the test compound (e.g., intraperitoneal or oral administration), a control drug (e.g., fluconazole), or a vehicle control. Treatment may be administered for several consecutive days.

-

Monitoring: Mice are monitored for survival over a period of 14-21 days.

-

Fungal Burden: In separate experiments, mice are euthanized at specific time points, and organs (typically kidneys) are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue).[10] A significant reduction in fungal burden in treated mice compared to controls indicates in vivo efficacy.

Conclusion

Selenium-containing azole antifungals represent a highly promising class of therapeutic agents for combating invasive fungal infections. Their primary mechanism of action is the potent inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. The strategic incorporation of selenium enhances their binding affinity to the target enzyme, allowing for increased potency and efficacy against both susceptible and azole-resistant fungal strains. While direct enzyme inhibition is the core mechanism, the potential for secondary effects, such as the induction of oxidative stress, may also contribute to their powerful antifungal activity. Continued research and development in this area hold significant potential for addressing the growing challenge of antifungal drug resistance.

References

- 1. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lanosterol 14α-Demethylase:Target of the Antifungal Drugs [pibb.ac.cn]

- 6. Biochemical approaches to selective antifungal activity. Focus on azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 9. The Novel Azole R126638 Is a Selective Inhibitor of Ergosterol Synthesis in Candida albicans, Trichophyton spp., and Microsporum canis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selenium compounds have disparate abilities to impose oxidative stress and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nontoxic Levels of Se-Containing Compounds Increase Survival by Blocking Oxidative and Inflammatory Stresses via Signal Pathways Whereas High Levels of Se Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Antifungal Agent 43 (Compound B05)

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding an antifungal agent designated as "Antifungal Agent 43 (Compound B05)." The following technical guide has been generated using a representative, well-documented antifungal agent, Compound 5, isolated from the endolichenic fungus Daldinia childiae, to illustrate the requested format and content for an in-depth analysis of a novel antifungal compound. The data and experimental protocols are based on published findings for Compound 5 and are intended to serve as a comprehensive example.

Core Antifungal Properties of Compound 5

Compound 5, a secondary metabolite from the endolichenic fungus Daldinia childiae, has demonstrated significant antimicrobial activity against a range of pathogenic fungi. This technical guide delineates its mechanism of action, supported by quantitative data and detailed experimental protocols.

Quantitative Susceptibility Testing

The antifungal efficacy of Compound 5 was determined using standard broth microdilution methods. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were established for various fungal pathogens.

| Fungal Strain | MIC (µg/mL)[1][2] | MFC (µg/mL)[1] |

| Candida albicans 10213 | 16[1][2] | 64[1] |

| Micrococcus luteus 261 | 16[1][2] | Not Reported |

| Proteus vulgaris Z12 | 16[1][2] | 64[1] |

| Shigella sonnei | 16[1][2] | Not Reported |

| Staphylococcus aureus 6538 | 16[1][2] | 64[1] |

Inhibitory Effects on Fungal Growth

The growth inhibitory properties of Compound 5 against Candida albicans 10213 were monitored over time. The results indicate a significant dose-dependent inhibition of fungal proliferation.

| Time (hours) | Control (OD600) | Compound 5 (16 µg/mL) (OD600) |

| 0 | ~0.1 | ~0.1 |

| 10 | ~0.8 | ~0.2 |

| 20 | ~1.5 | ~0.25 |

Mechanism of Action: Disruption of Cell Membrane Integrity

Preliminary studies suggest that Compound 5 exerts its antifungal effect by compromising the fungal cell wall and membrane permeability. This leads to the leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death.

Signaling Pathway of Cell Permeability Disruption

The following diagram illustrates the proposed mechanism of action of Compound 5 on a fungal cell.

Caption: Proposed mechanism of action of Compound 5 on fungal cell permeability.

Experimental Protocols

Broth Microdilution Assay for MIC and MFC Determination

-

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired concentration.

-

Preparation of Compound 5 Dilutions: Compound 5 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well containing the serially diluted Compound 5. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Compound 5 that causes complete inhibition of visible fungal growth.

-

MFC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Nucleic Acid and Protein Leakage Assay

-

Fungal Cell Preparation: Fungal cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with sterile phosphate-buffered saline (PBS).

-

Treatment with Compound 5: The fungal cells are resuspended in PBS containing varying concentrations of Compound 5 (e.g., 1x MIC, 2x MIC) and incubated at 37°C.

-

Sample Collection: At different time intervals, aliquots of the cell suspension are collected and centrifuged to separate the cells from the supernatant.

-

Measurement of Leaked Components: The supernatant is analyzed for the presence of nucleic acids and proteins using a spectrophotometer at wavelengths of 260 nm and 280 nm, respectively. An increase in absorbance over time indicates leakage of these intracellular components.

Experimental Workflow for Mechanism of Action Studies

The following diagram outlines the workflow for investigating the mechanism of action of a novel antifungal agent.

Caption: Workflow for elucidating the mechanism of action of a novel antifungal compound.

References

- 1. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]

- 2. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]

Antifungal Agent 43 (Compound B05): A Technical Overview of its Activity Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative with demonstrated in vitro activity against a range of Candida species, including clinically relevant strains and those exhibiting resistance to conventional antifungal therapies. This technical guide provides a comprehensive summary of the available data on the spectrum of activity of this compound, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action targeting the fungal enzyme CYP51.

Spectrum of Activity

This compound has been evaluated for its minimum inhibitory concentration (MIC) against various Candida species, including both susceptible and azole-resistant strains. The quantitative data from these susceptibility tests are summarized in the tables below.

Table 1: In Vitro Susceptibility of Reference Candida Strains to this compound

| Candida Species | Strain | MIC (µg/mL)[1][2] |

| Candida albicans | SC5314 | 1[1][2] |

| Candida zeylanoides | 1[1][2] | |

| Candida albicans | 4[1][2] | |

| Candida parapsilosis | 4[1][2] | |

| Candida glabrata | 8[1][2] | |

| Candida krusei | 8[1][2] |

Table 2: In Vitro Susceptibility of Azole-Resistant Candida albicans Strains to this compound

| Strain ID | Resistance Profile | MIC (µg/mL)[1][2] |

| CaR | Azole-Resistant | 2[1][2] |

| 632 | Azole-Resistant | 4[1][2] |

| 901 | Azole-Resistant | 4[1][2] |

| 904 | Azole-Resistant | 4[1][2] |

| 17# | Azole-Resistant | 32[1][2] |

Experimental Protocols

The following section details the methodologies employed in the referenced study to determine the antifungal activity of this compound.

In Vitro Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol.

Materials:

-

This compound (Compound B05)

-

Candida species isolates (reference and clinical strains)

-

RPMI 1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Fungal Inoculum: Candida strains were cultured on Sabouraud dextrose agar (SDA) plates at 35°C for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.

-

Preparation of Antifungal Agent Dilutions: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in RPMI 1640 medium to achieve final concentrations ranging from 0.25 to 128 µg/mL in the microtiter plates.

-

Microdilution Assay: 100 µL of the standardized fungal inoculum was added to each well of the 96-well plate containing 100 µL of the serially diluted this compound. A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) were included on each plate.

-

Incubation: The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, as determined by visual inspection or spectrophotometric reading at 530 nm.

Mechanism of Action: Targeting CYP51

This compound, as a selenium-containing azole derivative, is proposed to exert its antifungal effect through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.

Proposed Signaling Pathway for CYP51 Inhibition

Caption: Proposed mechanism of action of this compound.

By binding to the hydrophobic cleft of CYP51, this compound is thought to disrupt the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1] This inhibition leads to the depletion of ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane. The concomitant accumulation of toxic 14α-methylated sterol precursors further disrupts membrane function, ultimately leading to the inhibition of fungal growth.

Experimental Workflow for Antifungal Susceptibility Testing

Caption: Workflow for determining the MIC of this compound.

Conclusion

This compound (compound B05) demonstrates promising in vitro activity against a spectrum of Candida species, including azole-resistant isolates. Its mechanism of action is hypothesized to be the inhibition of CYP51, a validated and crucial target in fungal pathogens. The provided experimental protocols offer a standardized method for the further evaluation of this and other novel antifungal compounds. Further research is warranted to explore the in vivo efficacy, safety profile, and the potential for this agent in the treatment of candidiasis.

References

A Technical Guide to the In Vitro Antifungal Activity of Novel Selenium-Containing Azoles

For Researchers, Scientists, and Drug Development Professionals

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal agents, presents a significant global health challenge. Azole antifungals, the most widely used class of drugs for these infections, are facing declining efficacy due to resistance. This has spurred the exploration of novel chemical scaffolds, with selenium-containing azoles emerging as a promising area of research. The bioisosteric replacement of sulfur or oxygen with selenium in known azole structures has led to the development of compounds with potent, broad-spectrum antifungal activity, even against drug-resistant strains.[1] This guide provides an in-depth overview of the in vitro activity, mechanism of action, and experimental evaluation of these next-generation antifungal candidates.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for selenium-containing azoles, like their traditional counterparts, is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for the fungal cell membrane, analogous to cholesterol in mammalian cells, where it regulates membrane fluidity and integrity.

By binding to the heme iron in the active site of CYP51, selenium-azoles block the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane stress disrupts cellular function, inhibits fungal growth, and can ultimately lead to cell death.[4][5] Molecular docking studies suggest that selenium-containing side chains can form favorable interactions within the hydrophobic cleft of the CYP51 active site, potentially enhancing binding affinity compared to existing drugs like fluconazole.[3][6]

References

- 1. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel selenium-containing azole derivatives as antifungal agents by exploiting the hydrophobic cleft of CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Identification and Pathway Analysis of a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification, pathway analysis, and preclinical evaluation of a novel selenium-containing azole derivative, a potent antifungal agent. The document details the molecular target, mechanism of action, and summarizes the key quantitative data from preclinical studies. Detailed experimental protocols for the cited assays are provided to facilitate reproducibility and further investigation.

Executive Summary

Fungal infections, particularly those caused by drug-resistant strains, pose a significant and growing threat to global health. The development of novel antifungal agents with distinct mechanisms of action is a critical area of research. This guide focuses on a recently developed selenium-containing azole derivative, identified as a potent inhibitor of fungal growth. Research indicates this compound, referred to in its series as compound B01 , demonstrates significant efficacy against a range of pathogenic fungi, including fluconazole-resistant strains. Its primary molecular target has been identified as lanosterol 14α-demethylase (CYP51 or Erg11p), a crucial enzyme in the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, the agent disrupts the integrity of the fungal cell membrane, leading to cell death. This guide consolidates the available data on its antifungal activity, biofilm inhibition, and cytotoxicity, and provides detailed methodologies for the key experiments performed.

Target Identification and Pathway Analysis

The primary molecular target of this novel antifungal agent was identified as CYP51 (lanosterol 14α-demethylase). This enzyme is a key component of the fungal ergosterol biosynthesis pathway.[1][2]

The Ergosterol Biosynthesis Pathway

Ergosterol is an essential sterol in the fungal cell membrane, where it regulates membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4][5] The biosynthesis of ergosterol is a complex, multi-step process. The target enzyme, CYP51, catalyzes the C14-demethylation of lanosterol. Inhibition of CYP51 disrupts the pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6][7] This alteration of the sterol profile compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and viability.[6]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by the selenium-containing azole agent.

Quantitative Data Summary

The antifungal activity and cytotoxicity of the lead compound from the studied series (B01) have been quantified through various in vitro assays. The results are summarized below for comparative analysis.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC values for the lead compound were determined against a panel of pathogenic fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Lead Compound B01

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans (SC5314) | 1 |

| Candida zeylanoides | 1 |

| Candida albicans (clinical) | 4 |

| Candida parapsilosis | 4 |

| Candida glabrata | 8 |

| Candida krusei | 8 |

| Fluconazole-Resistant C. albicans (CaR) | 2 |

| Fluconazole-Resistant Strain 632 | 4 |

| Fluconazole-Resistant Strain 901 | 4 |

| Fluconazole-Resistant Strain 904 | 4 |

| Fluconazole-Resistant Strain 17# | 32 |

Data sourced from MedChemExpress product sheet referencing Xu H, et al. (2022).[8]

Biofilm Inhibition

The agent has demonstrated the ability to inhibit the formation of fungal biofilms, which are a significant factor in drug resistance and infection persistence.

Cytotoxicity Profile

The cytotoxic effects of the antifungal agent were evaluated against human cancer cell lines to assess its potential for off-target effects. The half-maximal inhibitory concentration (IC50) was determined.

Table 2: In Vitro Cytotoxicity (IC50) of Lead Compound B01

| Human Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.04 |

| PC-3 (Prostate Cancer) | 7.43 |

| HL-60 (Leukemia) | 14.74 |

Data sourced from MedChemExpress product sheet referencing Xu H, et al. (2022).[8]

Experimental Protocols and Workflows

This section provides detailed methodologies for the key experiments conducted to evaluate the antifungal agent. A general experimental workflow is presented first, followed by specific protocols.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution MIC)

This protocol is based on the standards for antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC).[9][10][11]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

-

Dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

-

-

Preparation of Microdilution Plate:

-

In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells in columns 2 through 11.

-

Dissolve the antifungal agent in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Add 200 µL of the antifungal agent (at 2x the highest desired final concentration) to the wells in column 12.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11, mixing thoroughly, and repeating this process across the plate to column 2. Discard 100 µL from column 2. Column 1 serves as the drug-free growth control.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to all wells (columns 1 through 12).

-

The final volume in each well will be 200 µL.

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the agent at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.

-

Protocol: Biofilm Inhibition Assay (XTT Reduction Assay)

This protocol measures the metabolic activity of cells within a biofilm to quantify the effect of an inhibitory compound.[12][13][14]

-

Biofilm Formation:

-

Prepare a fungal suspension as described in the MIC protocol (Step 1).

-

Add 100 µL of the standardized fungal suspension to the wells of a flat-bottomed 96-well microtiter plate.

-

Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.

-

Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of the antifungal agent to the wells.

-

Incubate for 24-48 hours at 37°C to allow for biofilm formation in the presence of the agent.

-

-

XTT Staining and Measurement:

-

Prepare an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS) and a menadione solution (e.g., 10 mM in acetone).

-

Immediately before use, mix the XTT solution with the menadione solution (e.g., at a 20:1 volume ratio).

-

Carefully wash the biofilms twice with PBS to remove planktonic cells and residual medium.

-

Add 100 µL of the XTT-menadione solution to each well.

-

Incubate the plate in the dark at 37°C for 2-3 hours.

-

-

Data Analysis:

-

Measure the absorbance of the colored formazan product at 490 nm using a microplate reader.

-

The reduction in color intensity in treated wells compared to the untreated control indicates the degree of biofilm inhibition.

-

Protocol: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5][15]

-

Cell Seeding:

-

Culture the desired human cell line (e.g., MDA-MB-231) in appropriate complete growth medium.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the antifungal agent in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

-

Include wells with untreated cells (negative control) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Staining and Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution and leave the plate at room temperature in the dark for at least 15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. 5V5Z: Structure of CYP51 from the pathogen Candida albicans [ncbi.nlm.nih.gov]

- 9. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 15. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Antifungal Agent 43

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 43, also identified as compound B05, is a novel selenium-containing azole derivative demonstrating significant in vitro antifungal activity. This document provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic data for this compound. The primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide summarizes the current understanding of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing its mechanism of action. While in vivo pharmacokinetic data for this compound is not yet publicly available, this guide discusses the promising characteristics of closely related compounds from the same chemical series.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent inhibitory activity against a range of fungal pathogens, including clinically relevant Candida species. Its efficacy extends to some strains that have developed resistance to existing azole antifungals.

In Vitro Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound has been determined against several fungal strains, demonstrating its broad-spectrum potential. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (sc5314) | 1[1] |

| Candida zeylanoides | 1[1] |

| Candida albicans | 4[1] |

| Candida parapsilosis | 4[1] |

| Candida glabrata | 8[1] |

| Candida krusei | 8[1] |

Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]

Activity Against Azole-Resistant Strains

A significant feature of this compound is its activity against fungal strains with known resistance to azoles, suggesting it may overcome some existing resistance mechanisms.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Azole-Resistant Fungal Strains

| Fungal Strain | MIC (μg/mL) |

| Strain CaR | 2[1] |

| Strain 632 | 4[1] |

| Strain 901 | 4[1] |

| Strain 904 | 4[1] |

| Strain 17# | 32[1] |

Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]

In Vitro Cytotoxicity

Preclinical assessment of cytotoxicity is crucial for evaluating the therapeutic potential of a new chemical entity. This compound has been evaluated against several human cancer cell lines to determine its 50% inhibitory concentration (IC50), providing an indication of its potential for off-target effects. The results suggest low toxicity in these cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

| MDA-MB-231 (Breast Cancer) | 5.04[1] |

| PC-3 (Prostate Cancer) | 7.43[1] |

| HL-60 (Leukemia) | 14.74[1] |

Data sourced from MedChemExpress, citing Xu H, et al. 2022.[1]

Pharmacokinetics

As of the latest available information, specific in vivo pharmacokinetic data for this compound (compound B05), including absorption, distribution, metabolism, and excretion (ADME), have not been published. However, studies on closely related selenium-containing azole derivatives from the same research program provide promising insights. For instance, compound B01 from the same series was selected for in vivo evaluation based on its superior pharmacological profile, which included good metabolic stability in liver microsome assays[2][3]. Another related compound, B17, has undergone pharmacokinetic studies, indicating that research into the in vivo behavior of this class of compounds is progressing[2][3]. The development of these analogs suggests a focus on optimizing pharmacokinetic properties to enhance therapeutic potential.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, targets the fungal cell membrane by disrupting the biosynthesis of ergosterol, an essential component for fungal cell viability. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is a member of the cytochrome P450 family (CYP51). This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately compromises the integrity and function of the fungal cell membrane, leading to the cessation of growth and cell death.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments typically used to characterize novel antifungal agents. While the specific parameters for the study of this compound are detailed in the primary literature, these represent standardized and widely accepted protocols.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25-128 µg/mL).

-

Inoculation and Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control well.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Human cancer cell lines (e.g., MDA-MB-231, PC-3, HL-60) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-10 µM).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

MTT Addition and Incubation: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan product.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: Cell viability is calculated as a percentage of the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound is a promising new chemical entity with potent in vitro activity against a range of fungal pathogens, including azole-resistant strains. Its mechanism of action via the inhibition of CYP51 is well-established for the azole class of antifungals. While the currently available data is primarily from in vitro studies, the favorable cytotoxicity profile and the progression of related compounds to in vivo and pharmacokinetic testing are encouraging. Future research should focus on comprehensive in vivo pharmacokinetic and efficacy studies to fully elucidate the therapeutic potential of this compound. Further investigation into its activity against a broader range of clinical isolates and its potential for combination therapy would also be of significant interest to the drug development community.

References

Technical Guide: Inhibition of Fungal Biofilm Formation by Antifungal Agent 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, contribute to persistent and recurrent infections. The development of novel antifungal agents with potent antibiofilm activity is therefore a critical area of research. This technical guide focuses on Antifungal Agent 43 (also referred to as compound B05), a novel selenium-containing azole derivative, and its inhibitory effects on fungal biofilm formation. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways involved.

This compound emerges from a series of selenium-containing miconazole derivatives designed to exploit the hydrophobic cleft of the fungal lanosterol 14α-demethylase (CYP51) enzyme. By inhibiting this key enzyme in the ergosterol biosynthesis pathway, this compound disrupts fungal cell membrane integrity and, consequently, hinders biofilm formation, even in azole-resistant strains.

Data Presentation: Quantitative Efficacy of this compound and Analogs

The following tables summarize the available quantitative data on the antifungal and cytotoxic activity of this compound (B05) and its analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (B05) against Various Fungal Strains

| Fungal Strain | MIC (μg/mL) |

| Candida albicans (SC5314) | 1 |

| Candida zeylanoides | 1 |

| Candida albicans (clinical isolate) | 4 |

| Candida parapsilosis | 4 |

| Candida glabrata | 8 |

| Candida krusei | 8 |

| Candida albicans (Azole-resistant strain CaR) | 2 |

| Candida albicans (Azole-resistant strain 632) | 4 |

| Candida albicans (Azole-resistant strain 901) | 4 |

| Candida albicans (Azole-resistant strain 904) | 4 |

| Candida albicans (Azole-resistant strain 17#) | 32 |

Data sourced from publicly available information on this compound (compound B05)[1].

Table 2: Cytotoxicity (IC50) of this compound (B05) against Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

| MDA-MB-231 (Breast Cancer) | 5.04 |

| PC-3 (Prostate Cancer) | 7.43 |

| HL-60 (Leukemia) | 14.74 |

These data indicate the low toxicity profile of this compound against mammalian cells[1].

Mechanism of Action: Targeting Ergosterol Biosynthesis and Biofilm-Related Signaling

As a novel azole derivative, the primary mechanism of action of this compound is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane has profound downstream effects on fungal physiology, including the inhibition of processes crucial for biofilm formation, such as the yeast-to-hyphae transition in Candida albicans.

The Ras1-cAMP-PKA signaling pathway is a master regulator of morphogenesis and virulence in Candida albicans, including the switch from yeast to hyphal growth, a key step in biofilm development. The localization and function of key proteins in this pathway, such as the GTPase Ras1, are dependent on a properly formed cell membrane. By disrupting ergosterol synthesis and altering membrane composition, this compound is proposed to interfere with the proper functioning of the Ras1-cAMP-PKA pathway, leading to a downstream reduction in the expression of hyphae-specific and adhesion-related genes.

Caption: Proposed mechanism of this compound on the Ras1-cAMP-PKA pathway.

Experimental Protocols

While the specific experimental details for this compound are proprietary to the original research, this section provides detailed, standardized protocols for key assays used to evaluate the inhibition of fungal biofilm formation. These methods are widely accepted and can be adapted for testing novel antifungal compounds.

Protocol 1: Fungal Biofilm Inhibition Assay using Crystal Violet

This protocol quantifies the total biofilm biomass.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth

-

RPMI-1640 medium buffered with MOPS

-

This compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol

-

Microplate reader

Procedure:

-

Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

-

Biofilm Formation: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Antifungal Treatment: Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-drug control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

-

Washing: Gently aspirate the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Wash the plate three times with sterile distilled water to remove excess stain.

-

Destaining: Add 200 µL of 95% ethanol to each well and incubate for 30 minutes to solubilize the stain.

-

Quantification: Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Fungal Biofilm Metabolic Activity Assay using XTT

This protocol assesses the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

-

96-well flat-bottom polystyrene microtiter plates

-

Candida albicans strain

-

RPMI-1640 medium buffered with MOPS

-

This compound stock solution (in DMSO)

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (1 mg/mL in PBS)

-

Menadione solution (10 mM in acetone)

-

PBS

-

Microplate reader

Procedure:

-

Biofilm Formation and Treatment: Follow steps 1-4 of the Crystal Violet protocol.

-

Washing: After incubation, gently aspirate the medium and wash the biofilms twice with 200 µL of PBS.

-

XTT-Menadione Solution Preparation: Immediately before use, prepare the XTT-menadione working solution by mixing the XTT solution with the menadione solution at a ratio of 20:1 (v/v).

-

Incubation with XTT: Add 100 µL of the XTT-menadione working solution to each well.

-

Incubation: Incubate the plate in the dark at 37°C for 2-4 hours.

-

Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and evaluating the antibiofilm activity of a novel compound like this compound.

Caption: General workflow for assessing antifungal biofilm inhibition.

Logical Relationship Diagram: From Target to Effect

This diagram illustrates the logical progression from the molecular target of this compound to its ultimate effect on fungal biofilm formation.

Caption: Logical progression of this compound's antibiofilm effect.

Conclusion

This compound represents a promising novel compound in the fight against fungal biofilms. Its targeted inhibition of CYP51, leading to disruption of the fungal cell membrane and subsequent interference with key signaling pathways for biofilm formation, underscores its potential as a next-generation antifungal. The quantitative data demonstrate its potent activity against a range of clinically relevant fungal species, including azole-resistant strains, with a favorable low toxicity profile. The standardized experimental protocols and workflow diagrams provided in this guide offer a framework for the continued evaluation of this and other novel antibiofilm agents. Further research into the precise molecular interactions of this compound with biofilm-regulatory pathways will be crucial for its development as a therapeutic agent.

References

Initial Toxicity Screening of Antifungal Agent 43 in Cell Lines: A Technical Guide

Introduction

The development of novel antifungal agents is a critical area of research due to the rise of invasive fungal infections and increasing drug resistance. A crucial early step in the drug discovery pipeline is the assessment of a compound's potential toxicity to mammalian cells.[1][2][3] In vitro toxicity testing on cultured cell lines offers a rapid, cost-effective, and ethically considerate method to screen compounds and identify promising candidates for further preclinical development.[1][3][4] This guide provides a detailed overview of the standard methodologies for an initial toxicity screening, using the hypothetical "Antifungal agent 43" as a case study. The focus is on determining the agent's cytotoxic and cytostatic effects on various human cell lines.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and visual representations of key workflows and biological pathways.

Cell Line Selection for Cytotoxicity Profiling

The choice of cell lines is fundamental for a comprehensive initial toxicity screen. It is advisable to use a panel of cells that includes both cancerous and non-cancerous lines, as well as cells representing organs that are common targets for drug-induced toxicity, such as the liver and kidneys.[1] For this guide, we have selected the following human cell lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies.

-

HEK293 (Human Embryonic Kidney): Represents a cell line derived from the kidney, a key organ in drug metabolism and excretion.[5]

-